Methoxy(phenoxy)methanethione
Description
Structure
2D Structure
Properties
CAS No. |
1007-37-0 |
|---|---|
Molecular Formula |
C8H8O2S |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
methoxy(phenoxy)methanethione |
InChI |
InChI=1S/C8H8O2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
JNBJCWNCSYQURH-UHFFFAOYSA-N |
SMILES |
COC(=S)OC1=CC=CC=C1 |
Canonical SMILES |
COC(=S)OC1=CC=CC=C1 |
Synonyms |
Thiocarbonic acid O-methyl O-phenyl ester |
Origin of Product |
United States |
Synthetic Methodologies for Methoxy Phenoxy Methanethione and Diverse Thionocarbonate Analogues
General Synthetic Strategies for Aryl Thionocarbonates
The preparation of aryl thionocarbonates, which are characterized by an O-Aryl-C(=S)-O-Alkyl or O-Aryl-C(=S)-O-Aryl structure, can be accomplished through several reliable synthetic routes. These methods often involve the reaction of phenols with a suitable thiocarbonyl donor.
Reactions of (Thiocarbonyl)imidazolides with Substituted Phenols
A common and effective method for the synthesis of aryl thionocarbonates involves the use of thiocarbonylbis(imidazole). This reagent reacts with substituted phenols to form the corresponding O-aryl thionocarbonates. The reaction proceeds through the activation of the thiocarbonyl group by the imidazole (B134444) leaving groups, which are subsequently displaced by the phenoxide. This methodology is valued for its relatively mild conditions and broad applicability to a variety of substituted phenols, allowing for the introduction of diverse electronic and steric features onto the aryl ring.
Direct Synthesis via Thiophosgene (B130339) and Phenols
A more direct and traditional approach to aryl thionocarbonates is the reaction of thiophosgene (CSCl₂) with phenols. This reaction can be performed in a two-stage process or more conveniently by treating a solution of two molar equivalents of the phenol (B47542) and one molar equivalent of thiophosgene with a base, such as dry pyridine (B92270) researchgate.net. The initial step involves the formation of an aryl chlorothionoformate intermediate (ArOC(S)Cl) by reacting the phenol with thiophosgene, often in the presence of an aqueous hydroxide (B78521) solution and a water-immiscible solvent researchgate.net. This intermediate can then be reacted with another alcohol or phenol to yield the desired thionocarbonate. While effective, this method requires careful handling due to the high toxicity of thiophosgene.
The following table summarizes the key aspects of these two synthetic strategies:
| Method | Thiocarbonylating Agent | Reactants | Key Features |
| Imidazolide Method | Thiocarbonylbis(imidazole) | Substituted Phenols | Mild reaction conditions, good functional group tolerance. |
| Thiophosgene Method | Thiophosgene (CSCl₂) | Phenols | Direct, forms aryl chlorothionoformate intermediate, requires handling of toxic reagent. researchgate.net |
Catalytic Systems and Reaction Condition Optimization in Thionocarbonate Formation
The efficiency and selectivity of thionocarbonate synthesis can be significantly enhanced through the use of catalytic systems and the optimization of reaction conditions. While the aforementioned methods can proceed without catalysts, the introduction of a suitable catalyst can lead to higher yields, shorter reaction times, and milder conditions.
Optimization of reaction conditions is a critical aspect of developing efficient synthetic protocols. This can involve a systematic variation of parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents. For instance, in palladium-catalyzed aminocarbonylation reactions, a related transformation, meticulous fine-tuning of catalytic conditions allows for distinct and selective outcomes. The choice of ligand in transition-metal catalysis is also crucial, as it can influence the steric and electronic environment of the catalytic center, thereby dictating the reaction's efficiency and selectivity.
The principles of reaction optimization, often involving the screening of various catalysts, solvents, and bases, are directly applicable to the synthesis of thionocarbonates. Automated high-throughput experimentation, coupled with optimization algorithms, has emerged as a powerful tool for rapidly identifying the most effective reaction conditions for a given substrate scope. This data-driven approach can minimize the number of experiments required while maximizing the yield and purity of the desired thionocarbonate product.
Synthesis of Cyclic Thionocarbonates: Approaches and Mechanistic Considerations
Cyclic thionocarbonates, which contain the thiocarbonyl group within a ring structure, are typically synthesized from vicinal diols. These compounds are valuable intermediates in organic synthesis.
Reactions with N,N'-Thiocarbonyldiimidazole for Vicinal Diols
One of the most widely used methods for the preparation of cyclic thionocarbonates is the reaction of a vicinal diol with N,N'-thiocarbonyldiimidazole libretexts.org. This reaction is generally efficient and proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. The mechanism involves the sequential reaction of the two hydroxyl groups of the diol with the activated thiocarbonyl center of the N,N'-thiocarbonyldiimidazole, leading to the formation of the cyclic thionocarbonate and two equivalents of imidazole. The stereochemistry of the diol is retained in the resulting cyclic thionocarbonate, making this a stereospecific transformation.
Stannylene Complex Intermediates and their Reactivity with Thiophosgene or Phenoxythiocarbonyl Chloride
An alternative strategy for the synthesis of cyclic thionocarbonates involves the initial formation of a stannylene complex from the vicinal diol libretexts.org. This is typically achieved by reacting the diol with a divalent tin reagent, such as dibutyltin (B87310) oxide. The resulting stannylene acetal (B89532) serves as an activated intermediate.
This stannylene complex is then treated with a thiocarbonylating agent to form the cyclic thionocarbonate. Two common reagents for this purpose are thiophosgene and phenoxythiocarbonyl chloride libretexts.org.
The reaction with thiophosgene involves the insertion of the C=S group into the tin-oxygen bonds of the stannylene complex, followed by the elimination of dibutyltin dichloride to yield the cyclic thionocarbonate libretexts.org.
When phenoxythiocarbonyl chloride is used, the reaction proceeds through a similar pathway where the thiocarbonyl group is transferred to the diol scaffold, with the concomitant formation of dibutyltin chloride and phenol libretexts.org.
A key mechanistic consideration in this approach is the potential for the formation of multiple stannylene complexes if the diol has more than two hydroxyl groups. The final product distribution will depend on the relative stability and reactivity of these different complexes, which are influenced by factors such as ring strain and steric hindrance libretexts.org. However, for simple vicinal diols, this method provides a reliable route to the corresponding cyclic thionocarbonates.
The following table outlines the key features of the methods for synthesizing cyclic thionocarbonates:
| Method | Key Reagents | Intermediate | Key Features |
| Imidazole-based | Vicinal Diol, N,N'-Thiocarbonyldiimidazole | None | Widely used, mild conditions, stereospecific. libretexts.org |
| Stannylene-based | Vicinal Diol, Dibutyltin oxide, Thiophosgene or Phenoxythiocarbonyl chloride | Stannylene complex | Alternative route, involves an activated intermediate. libretexts.org |
Phase-Transfer Catalysis in Cyclic Thionocarbonate Synthesis
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. dalalinstitute.comwisdomlib.orgslideshare.net This methodology is particularly advantageous for the synthesis of cyclic thionocarbonates as it often allows for milder reaction conditions, faster reaction times, and the avoidance of expensive and hazardous anhydrous solvents. dalalinstitute.comslideshare.net
The fundamental principle of PTC involves a catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant from one phase to another where the reaction can proceed. dalalinstitute.comslideshare.net In the context of cyclic thionocarbonate synthesis, this typically involves the transfer of an anionic nucleophile from an aqueous or solid phase into an organic phase containing the substrate. The catalyst forms a lipophilic ion pair with the anion, enabling its transport across the phase boundary. wisdomlib.orgslideshare.net
A representative application of this principle is seen in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a reaction analogous to the formation of cyclic thionocarbonates. In this process, a phase-transfer catalyst can facilitate the reaction between the epoxide (in the organic phase) and a carbonate source (in the solid or aqueous phase). scispace.com For instance, amino alcohols in combination with potassium iodide have been shown to be an efficient catalytic system for this transformation under mild and solvent-free conditions. scispace.com
Mechanism of Phase-Transfer Catalysis:
The mechanism of PTC can generally be described in a few key steps:
Anion Exchange: The phase-transfer catalyst (Q⁺X⁻) exchanges its anion (X⁻) with the reacting anion (Y⁻) from the aqueous or solid phase, forming a new ion pair (Q⁺Y⁻).
Phase Transfer: The newly formed, more lipophilic ion pair (Q⁺Y⁻) migrates from the aqueous or solid phase into the organic phase.
Reaction: In the organic phase, the anion (Y⁻) is highly reactive as it is poorly solvated and reacts with the organic substrate (RZ) to form the desired product (RY).
Catalyst Regeneration: The catalyst (Q⁺Z⁻) then returns to the initial phase to repeat the cycle.
This catalytic cycle allows for a continuous reaction at the interface of the two phases, leading to efficient product formation.
Table 1: Examples of Phase-Transfer Catalysts and Their Applications
| Catalyst Type | Example Catalyst | Typical Application | Reference |
|---|---|---|---|
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Nucleophilic substitution reactions | biomedres.us |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide | Synthesis of ethers | crdeepjournal.org |
| Crown Ether | 18-Crown-6 | Generation of "naked" anions | operachem.com |
| Cryptand | Cryptand [2.2.2] | Anion activation | operachem.com |
| Polyethylene Glycol (PEG) | PEG-400 | Green synthesis applications | biomedres.usoperachem.com |
Advanced and Specialized Synthetic Routes to Thiocarbonyl Compounds
Beyond classical methods, several advanced reagents and protocols have been developed for the efficient synthesis of thiocarbonyl compounds, offering unique reactivity and selectivity.
Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and highly effective thionating agent in organic synthesis. wikipedia.orgchemeurope.comenamine.net It is particularly known for its ability to convert a wide range of carbonyl compounds, such as ketones, esters, amides, and lactones, into their corresponding thiocarbonyl analogues. wikipedia.orgchemeurope.comchemicalbook.com The use of Lawesson's reagent often provides good yields under relatively mild conditions compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀). organic-chemistry.orgmdpi.com
The mechanism of thionation with Lawesson's reagent is believed to proceed through the dissociation of the LR dimer into a reactive dithiophosphine ylide monomer in solution. chemeurope.comnih.gov This monomer then reacts with the carbonyl compound in a concerted cycloaddition to form a four-membered thiaoxaphosphetane intermediate. nih.govacs.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which leads to the formation of the desired thiocarbonyl compound and a stable P=O bond-containing byproduct. organic-chemistry.orgnih.govacs.org
The reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: amides > ketones > esters. chemicalbook.comnih.gov This selectivity allows for the chemoselective thionation of more reactive carbonyl groups in the presence of less reactive ones.
Table 2: Thionation of Various Carbonyl Compounds using Lawesson's Reagent
| Starting Carbonyl Compound | Product Thiocarbonyl Compound | Typical Reaction Conditions | Reference |
|---|---|---|---|
| Ketone | Thioketone | Toluene, reflux | enamine.netnih.gov |
| Ester | Thionoester | Toluene or xylene, reflux | enamine.netorganic-chemistry.org |
| Amide | Thioamide | Toluene or THF, reflux | enamine.netorganic-chemistry.org |
| Lactone | Thionolactone | Toluene, reflux | chemeurope.comorganic-chemistry.org |
| Lactam | Thiolactam | Toluene, reflux | chemeurope.comnih.gov |
The reaction of thiocarbonyl compounds with carbenes provides a versatile route to various sulfur-containing heterocyclic and acyclic molecules. tandfonline.com The outcome of these reactions is highly dependent on the nature of the carbene, which can be broadly classified as either electrophilic or nucleophilic. tandfonline.comtandfonline.com
Electrophilic Carbenes: Electrophilic carbenes, such as dichlorocarbene (B158193) (:CCl₂), typically attack the electron-rich sulfur atom of the thiocarbonyl group. tandfonline.comnih.gov This initial attack leads to the formation of a transient thiocarbonyl ylide, which is a 1,3-dipolar species. tandfonline.comresearchgate.net This reactive intermediate can then undergo a 1,3-electrocyclization to yield a thiirane (B1199164) (a three-membered ring containing a sulfur atom). tandfonline.comresearchgate.net Depending on the substituents and reaction conditions, the thiirane can either be isolated as the final product or may extrude elemental sulfur to form an alkene derivative. tandfonline.comresearchgate.net
Nucleophilic Carbenes: In contrast, nucleophilic carbenes, including N-heterocyclic carbenes (NHCs), tend to attack the electrophilic carbon atom of the thiocarbonyl double bond. tandfonline.com This results in the formation of a zwitterionic intermediate. tandfonline.comresearchgate.net The subsequent reaction pathway of this zwitterion determines the final product structure. While reactions of nucleophilic carbenes with thioketones are less commonly reported, their reactions with carbon disulfide are well-established, leading to stable zwitterionic adducts. tandfonline.comtandfonline.com
Table 3: Reactivity of Carbenes with Thiocarbonyl Compounds
| Carbene Type | Site of Initial Attack on C=S | Key Intermediate | Primary Product(s) | Reference |
|---|---|---|---|---|
| Electrophilic (e.g., :CCl₂) | Sulfur atom | Thiocarbonyl ylide | Thiirane, Alkene | tandfonline.comnih.govresearchgate.net |
| Nucleophilic (e.g., NHCs) | Carbon atom | Zwitterion (Betaine) | Varies (e.g., adducts) | tandfonline.comresearchgate.net |
A specialized application of thiocarbonyl chemistry is in the deoxygenation of alcohols, a transformation of significant importance in organic synthesis. A notable protocol involves the use of bis(benzotriazole)methanethione for the regioselective deoxygenation of benzylic alcohols. rsc.orgrsc.org This method proceeds via a two-step sequence. rsc.orgrsc.org
In the first step, the benzylic alcohol is reacted with bis(benzotriazole)methanethione to form a benzyloxythioacylbenzotriazole intermediate (ROCSBt). rsc.orgrsc.org This intermediate is generally stable and can be easily prepared. rsc.org
The second step involves a free-radical-mediated reduction of the ROCSBt derivative. rsc.orgrsc.org Treatment of the intermediate with a radical initiator and a hydrogen atom source, such as tributyltin hydride (Bu₃SnH) or the less toxic tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), leads to the cleavage of the benzylic C–O bond. rsc.orgrsc.orgfao.org The proposed mechanism involves a radical-induced β-scission of the C–O bond, which is weaker than the N–N bond within the benzotriazole (B28993) ring in this specific context, ultimately affording the deoxygenated product. rsc.orgrsc.org This methodology is particularly effective for benzylic alcohols and offers a valuable alternative to other deoxygenation methods. rsc.orgrsc.org
Table 4: Deoxygenation of Benzylic Alcohols via Bis(benzotriazole)methanethione Derivatives
| Substrate (Benzylic Alcohol) | Intermediate | Reducing Agent | Deoxygenated Product | Reference |
|---|---|---|---|---|
| Benzyl alcohol | Benzyloxythioacylbenzotriazole | (TMS)₃SiH | Toluene | rsc.orgrsc.org |
| 1-Phenylethanol | (1-Phenylethoxy)thioacylbenzotriazole | Bu₃SnH | Ethylbenzene | rsc.orgrsc.org |
| Diphenylmethanol | (Benzhydryloxy)thioacylbenzotriazole | (TMS)₃SiH | Diphenylmethane | rsc.orgrsc.org |
Advanced Spectroscopic Characterization Methodologies for Thiocarbonyl Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Methoxy(phenoxy)methanethione, offering detailed information about the connectivity and chemical environment of each carbon and hydrogen atom.
Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for identifying the thiocarbonyl group. The carbon atom of a C=S double bond is significantly deshielded due to the lower electronegativity and higher polarizability of sulfur compared to oxygen, as well as contributions from the σ → π* electronic transition. This results in a characteristic downfield chemical shift, typically appearing in the range of 190-230 ppm. For this compound, the thiocarbonyl carbon is expected to resonate at the lower end of this range, influenced by the electron-donating effects of the adjacent oxygen atoms.
The aromatic carbons of the phenoxy group are expected to appear in their typical region of approximately 110-160 ppm. The carbon atom directly attached to the oxygen (ipso-carbon) will be found at the lower field end of this range, while the ortho, meta, and para carbons will show distinct signals. The methoxy (B1213986) carbon (-OCH₃) is anticipated to produce a signal around 55-62 ppm. nih.govresearchgate.net
Table 1: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Expected Chemical Shift (δ) in ppm |
|---|---|
| Thiocarbonyl (C=S) | 190 - 210 |
| Aromatic (C-O) | 150 - 160 |
| Aromatic (ortho-C) | 115 - 125 |
| Aromatic (para-C) | 120 - 130 |
| Aromatic (meta-C) | 128 - 135 |
| Methoxy (-OCH₃) | 55 - 62 |
Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms in this compound. The methoxy group protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. mdpi.com
The protons on the phenoxy group will exhibit signals in the aromatic region, generally between 6.8 and 7.5 ppm. The electron-donating nature of the ether oxygen influences the electron density of the aromatic ring, causing the ortho and para protons to be shielded and appear at a relatively higher field (lower ppm) compared to the meta protons. This will result in a complex splitting pattern. Typically, the ortho protons will appear as a doublet, the para proton as a triplet, and the meta protons as a triplet (or more complex multiplet).
Table 2: Expected ¹H NMR Data for this compound
| Proton(s) | Expected Chemical Shift (δ) in ppm | Expected Multiplicity |
|---|---|---|
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) |
| Aromatic (ortho-H) | 6.8 - 7.1 | Doublet (d) or Multiplet (m) |
| Aromatic (para-H) | 7.2 - 7.5 | Triplet (t) or Multiplet (m) |
| Aromatic (meta-H) | 7.0 - 7.3 | Triplet (t) or Multiplet (m) |
Infrared (IR) Spectroscopy for Thiocarbonyl Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of the thiocarbonyl (C=S) group. Unlike the strong, sharp absorption of a carbonyl (C=O) group (typically 1650-1800 cm⁻¹), the C=S stretching vibration is generally weaker and occurs at a lower frequency due to the larger mass of the sulfur atom and the lower bond order of the C=S bond.
The C=S stretching band in thiocarbonates is typically observed in the region of 1050-1250 cm⁻¹. researchgate.net This absorption can sometimes be coupled with other vibrations, such as C-O stretching, which may complicate its identification. actachemscand.org
Other key absorptions expected in the IR spectrum of this compound include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the methoxy group (around 2850-2960 cm⁻¹). rsc.orgresearchgate.net Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com Strong C-O stretching bands from the ether linkages are also expected between 1000 and 1300 cm⁻¹. libretexts.orgvscht.cz
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (Methoxy) | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Thiocarbonyl (C=S) | Stretch | 1050 - 1250 | Medium-Weak |
| Ether C-O | Stretch | 1000 - 1300 | Strong |
| Aromatic C-H | Out-of-plane bend | 690 - 900 | Strong |
Mass Spectrometry in Confirmation of Molecular Structures and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under ionization. The molecular formula of this compound is C₈H₈O₂S, corresponding to a molecular weight of approximately 168.21 g/mol . chemspider.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 168.
The fragmentation of this compound is expected to proceed through several characteristic pathways. Alpha-cleavage adjacent to the thiocarbonyl group is a common fragmentation route for thiocarbonyl compounds. libretexts.orgmiamioh.edu Key fragmentation pathways would likely involve the loss of neutral molecules or radicals.
Predicted Fragmentation Pathways:
Loss of the methoxy radical (•OCH₃): Cleavage of the O-CH₃ bond would result in a fragment ion at m/z = 137.
Loss of the phenoxy radical (•OPh): Cleavage of the C-OPh bond would lead to a fragment at m/z = 75.
Formation of the phenoxy cation: The charge could be retained by the phenoxy group, leading to a fragment at m/z = 93.
Loss of carbon oxysulfide (COS): Rearrangement and elimination could lead to the loss of COS, resulting in an ion corresponding to anisole (B1667542) at m/z = 108.
Fragmentation of the aromatic ring: The phenoxy-derived fragments can further lose CO (m/z = 65 from the phenoxy cation) or other small neutral molecules. nih.govmdpi.comraco.cat
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Identity of Fragment |
|---|---|
| 168 | [M]⁺˙ (Molecular Ion) |
| 137 | [M - •OCH₃]⁺ |
| 108 | [M - COS]⁺˙ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 75 | [M - •OC₆H₅]⁺ |
Computational Chemistry and Theoretical Studies on Methoxy Phenoxy Methanethione and Analogous Systems
Quantum Chemical Calculations for Prediction and Elucidation of Reaction Mechanisms
Quantum chemical calculations have emerged as powerful tools in predicting and understanding the intricate mechanisms of chemical reactions. nih.govnih.govrsc.orgresearchgate.net These computational methods allow for the estimation of chemical reaction pathways, including the energies of transition states and associated equilibria. nih.govrsc.orgresearchgate.net By leveraging quantum chemical calculations, researchers can explore potential reaction routes, design novel catalysts, and even predict unknown reactions before undertaking extensive and often costly experimental work. nih.govrsc.orgresearchgate.net
The application of these methods involves solving the electronic Schrödinger equation for various atomic configurations along a proposed reaction path. nih.gov This allows for the determination of the energetic feasibility of different pathways, providing insights into the kinetic and thermodynamic preferences of a reaction. nih.gov One advanced technique, the artificial force induced reaction (AFIR) method, utilizes a virtual force in quantum chemical calculations to systematically explore and identify potential reaction pathways from an equilibrium structure. nih.gov Such approaches are instrumental in constructing comprehensive reaction path networks, which map out all possible stable structures and their transformation routes.
Molecular Modeling of Intermolecular Interactions, Including Halogen Bonding
Molecular modeling is a critical technique for investigating the diverse intermolecular interactions that govern the solid-state packing and supramolecular chemistry of molecules. nih.gov While hydrogen bonding often plays a dominant role, other interactions such as halogen bonding have gained significant attention for their potential to influence crystal engineering. nih.gov
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophilic region on an adjacent molecule. nih.gov Computational studies, often employing methods like Møller–Plesset second-order perturbation theory (MP2) and density functional theory (DFT), are used to determine the strength and nature of these interactions. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the electron density distribution to characterize intermolecular interactions. mdpi.com
In the context of analogous systems, studies on halogenated oxindoles have demonstrated that halogen-halogen interactions can be competitive with or even stronger than traditional hydrogen bonds. nih.gov Different types of halogen interactions, such as Type I (symmetrical) and Type II (asymmetrical, σ-hole interactions), have been described and computationally investigated. nih.gov For instance, in 3-(2-halophenyl)quinazoline-4-thione derivatives, different types of intermolecular halogen bonds (C=S⋯X) are observed in racemic and optically pure crystals, highlighting the nuanced role of these interactions in determining crystal packing.
While no specific molecular modeling studies on methoxy(phenoxy)methanethione are available, one could hypothesize the potential for various intermolecular interactions. These could include dipole-dipole interactions arising from the polar thiocarbonyl and ether groups, as well as π-π stacking interactions involving the phenyl ring. If halogenated analogues of this compound were synthesized, halogen bonding would undoubtedly play a significant role in their supramolecular assembly.
Conformational Analysis and Thermodynamic Stability Investigations (e.g., Ring Strain, Steric, Inductive Effects)
Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule and their relative stabilities. By calculating the potential energy surface of a molecule as a function of its torsional angles, researchers can identify the most stable conformers and the energy barriers between them. These studies provide crucial insights into the molecule's flexibility, shape, and how it interacts with other molecules.
Factors influencing thermodynamic stability, such as ring strain, steric hindrance, and inductive effects, can be quantitatively assessed using computational methods. For a molecule like this compound, a key area of investigation would be the rotational barriers around the C-O and C-S bonds. The interplay between the methoxy (B1213986), phenoxy, and thione groups would dictate the preferred conformations.
Electronic Structure Analysis and Reactivity Descriptors of Thiocarbonyl Moieties
The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Computational methods provide a suite of tools to analyze this structure and derive reactivity descriptors. For a molecule containing a thiocarbonyl (C=S) group, such as this compound, understanding the electronic properties of this moiety is key to predicting its chemical behavior.
Frontier molecular orbital (FMO) theory is a cornerstone of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's ability to act as an electron donor or acceptor. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.
Other reactivity descriptors that can be calculated include:
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
Hardness and Softness: Measures of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index: A measure of a molecule's ability to accept electrons.
The molecular electrostatic potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a thiocarbonyl group, the sulfur atom is typically a site of negative potential, making it susceptible to electrophilic attack, while the carbon atom is a site of positive potential, making it a target for nucleophiles.
While a detailed electronic structure analysis of this compound is not available, the table below illustrates the kind of data that would be generated from such a computational study, based on general knowledge of similar thiocarbonyl compounds.
| Reactivity Descriptor | Predicted Value/Characteristic for Thiocarbonyl Moiety |
| HOMO-LUMO Gap | Expected to be moderate, indicating potential for reactivity. |
| MEP at Sulfur Atom | Negative potential, indicating a nucleophilic character. |
| MEP at Carbonyl Carbon | Positive potential, indicating an electrophilic character. |
| Fukui Functions | Would predict the most likely sites for nucleophilic and electrophilic attack. |
Academic and Synthetic Applications of Methoxy Phenoxy Methanethione and Its Thionocarbonate Class
Role as Key Reagents in Deoxygenation and Advanced Radical Chemistry
Methoxy(phenoxy)methanethione, as a type of xanthate, plays a crucial role in deoxygenation reactions, most notably in the Barton-McCombie deoxygenation. nih.govchemsrc.com This reaction is a powerful method for removing a hydroxyl group from an organic compound, replacing it with a hydrogen atom. nih.govnih.gov The process involves the conversion of an alcohol into a thiocarbonyl derivative, such as a xanthate, which then undergoes a radical-mediated reduction. nih.govchemspider.com
The general mechanism of the Barton-McCombie deoxygenation is a free-radical chain reaction. chemspider.com Initially, the alcohol is converted to a xanthate. A radical initiator, such as azobisisobutyronitrile (AIBN), generates a radical which then abstracts a hydrogen atom from a tin hydride, like tributyltin hydride, to produce a stannyl (B1234572) radical. This stannyl radical attacks the thiocarbonyl group of the xanthate, leading to the formation of an alkyl radical and a stable tin-sulfur bond. chemsrc.com The resulting alkyl radical then abstracts a hydrogen atom from the tin hydride to yield the deoxygenated product and regenerate the stannyl radical, thus propagating the chain reaction. chemsrc.com
The versatility of the Barton-McCombie deoxygenation makes it a valuable tool in organic synthesis, particularly in the total synthesis of complex natural products where selective deoxygenation is often a key step. chemspider.comwikipedia.org The reaction is compatible with a wide range of functional groups and can be applied to primary, secondary, and tertiary alcohols, although it is most efficient for secondary and tertiary alcohols due to the stability of the corresponding radical intermediates. nih.gov
Beyond deoxygenation, xanthates like this compound are instrumental in a broader range of advanced radical chemistry. They serve as precursors for the generation of carbon-centered radicals, which can then participate in various C-C bond-forming reactions. The ability to generate radicals under mild conditions makes these reagents highly useful for intramolecular radical cyclizations and intermolecular radical additions, enabling the construction of complex molecular architectures. wikipedia.org
Precursors for Stereoselective Olefin Synthesis from Diols
Thionocarbonates, a class of compounds closely related to this compound, are key precursors in the stereoselective synthesis of olefins from 1,2-diols. The Corey-Winter olefin synthesis is a prominent example of this application. echemi.comnih.govsigmaaldrich.comresearchgate.net This reaction provides a reliable method for the conversion of vicinal diols into alkenes with a high degree of stereospecificity. nih.gov
The process begins with the reaction of a 1,2-diol with a thiocarbonylating agent, such as thiophosgene (B130339) or 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), to form a cyclic thionocarbonate. nih.govsigmaaldrich.com TCDI is often preferred due to its lower toxicity compared to thiophosgene. sigmaaldrich.com This cyclic intermediate is then treated with a phosphite (B83602), typically trimethyl phosphite, which desulfurizes the thionocarbonate to yield the corresponding olefin. echemi.comnih.gov
A key feature of the Corey-Winter olefin synthesis is its stereospecificity. The elimination reaction proceeds in a syn-fashion, meaning that a cis-diol will yield a cis-alkene, and a trans-diol will produce a trans-alkene. sigmaaldrich.com This stereochemical control is a significant advantage over other elimination reactions that may lead to mixtures of isomers.
The reaction is particularly valuable for the synthesis of strained or sterically hindered olefins that might be difficult to access through other methods. It has found applications in the synthesis of various complex molecules, including natural products and their derivatives. nih.gov
Significance in Polymer Chemistry and Materials Science
The unique reactivity of thionocarbonates, including this compound, has led to their significant application in the fields of polymer chemistry and materials science.
Utilization as Monomers for Polythiocarbonate Synthesis
While specific examples detailing the use of this compound as a direct monomer in polythiocarbonate synthesis are not extensively documented in readily available literature, the general class of thionocarbonates and related sulfur-containing compounds are recognized for their potential in creating sulfur-rich polymers. Polythiocarbonates are of interest due to their potentially enhanced refractive indices, thermal stability, and resistance to degradation compared to their polycarbonate counterparts. The incorporation of sulfur into the polymer backbone can impart unique and desirable properties to the resulting materials. Further research into the polymerization of specific thionocarbonates like this compound could open new avenues for the development of advanced materials.
Applications in Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
This compound, as a xanthate, is a highly effective chain transfer agent (CTA) in Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization. nih.govmdpi.com RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers. mdpi.com
In RAFT polymerization, the xanthate acts as a dormant species that can reversibly transfer a radical to a growing polymer chain. This process establishes an equilibrium between active (propagating) and dormant polymer chains, which allows for the controlled growth of the polymer chains. The choice of the RAFT agent is crucial for the success of the polymerization, and xanthates have been shown to be particularly effective for controlling the polymerization of a wide range of monomers. mdpi.com
The general mechanism of RAFT polymerization involves a series of addition-fragmentation steps. A radical initiator generates a propagating polymer chain, which then adds to the C=S bond of the xanthate. This addition is followed by fragmentation of the intermediate radical, which can either regenerate the initial propagating chain or release a new radical that can initiate the polymerization of another monomer. This reversible process ensures that all polymer chains grow at a similar rate, leading to a narrow molecular weight distribution.
Intermediates in the Synthesis of Complex Organic Molecules and Natural Products
The utility of this compound and related xanthates extends to their role as key intermediates in the synthesis of complex organic molecules and natural products. guidechem.comlookchem.cn The radical-based transformations facilitated by these compounds provide a powerful toolkit for the construction of intricate molecular frameworks.
In the context of natural product synthesis, the Barton-McCombie deoxygenation, which utilizes xanthate intermediates, is a frequently employed strategy for the selective removal of hydroxyl groups. chemspider.com This is particularly important in the late stages of a synthesis where the preservation of other sensitive functional groups is critical. The mild reaction conditions and high functional group tolerance of this reaction make it an invaluable method for the synthesis of a diverse array of natural products. nih.gov
Furthermore, the ability of xanthates to generate carbon-centered radicals under neutral conditions allows for their participation in a variety of bond-forming reactions that are central to the assembly of complex natural product skeletons. These include intramolecular cyclizations to form carbocyclic and heterocyclic ring systems, as well as intermolecular additions to create new carbon-carbon bonds. The strategic application of xanthate-mediated radical reactions has been demonstrated in the total synthesis of numerous natural products, showcasing the importance of this class of compounds as synthetic intermediates.
Contribution to the Development of Novel Organosulfur Building Blocks and Reagents
This compound and other xanthates are not only useful as reagents and intermediates but also contribute to the development of novel organosulfur building blocks. The chemistry of xanthates allows for their conversion into a variety of other sulfur-containing functional groups, thereby expanding the toolbox of synthetic organic chemistry.
For instance, xanthates can be transformed into thiols, thioethers, and sulfonyl derivatives, which are important structural motifs in many biologically active molecules and functional materials. The ability to introduce sulfur into a molecule with high selectivity and then further elaborate the sulfur-containing group provides a versatile strategy for the synthesis of new organosulfur compounds with tailored properties.
Recent research has focused on expanding the synthetic utility of xanthates by developing new reactions and methodologies. This includes the use of xanthates in cross-coupling reactions and other transition-metal-catalyzed transformations, further highlighting their potential as versatile building blocks in organic synthesis. The ongoing exploration of the reactivity of xanthates is expected to lead to the discovery of new synthetic methods and the creation of novel organosulfur compounds with interesting and useful properties.
Future Directions and Emerging Research Areas in Thionocarbonate Chemistry
Exploration of Novel Catalytic Systems for Enhanced Thionocarbonate Transformations
The development of efficient and selective catalytic systems is paramount for advancing the synthetic utility of thionocarbonates. Current research is focused on moving beyond traditional stoichiometric reagents towards more sustainable and powerful catalytic approaches.
Organocatalysis: A significant area of exploration is the use of organocatalysts, which are small organic molecules, to promote thionocarbonate transformations. rsc.orgmdpi.com These metal-free catalysts offer advantages in terms of low toxicity, stability, and accessibility. For instance, thiourea-based catalysts have shown promise in activating the thiocarbonyl group through hydrogen bonding, facilitating nucleophilic attack. rsc.org Future work will likely focus on the design of more sophisticated chiral organocatalysts to achieve enantioselective transformations, a key goal in modern organic synthesis.
Biocatalysis: Enzymes offer unparalleled selectivity and efficiency in chemical transformations. The application of biocatalysis to thionocarbonate chemistry is a nascent but rapidly growing field. acs.org Researchers are exploring the use of engineered enzymes, such as hydrolases and oxidoreductases, to perform specific modifications on thionocarbonate scaffolds. This approach holds immense potential for the synthesis of complex, biologically active molecules under mild and environmentally friendly conditions.
Transition Metal Catalysis: Transition metal complexes have long been workhorses in organic synthesis, and their application to thionocarbonate chemistry continues to evolve. mdpi.com Novel ligand designs are enabling greater control over the reactivity of metal centers, leading to the development of catalysts for previously challenging transformations. For example, palladium- and cobalt-catalyzed carbonylation reactions are being investigated for the synthesis of complex amides and other carbonyl compounds from thionocarbonate precursors. mdpi.comllnl.gov Future research will likely focus on developing catalysts that can operate under milder conditions and with a broader substrate scope.
| Catalytic System | Catalyst Examples | Potential Thionocarbonate Transformations | Advantages |
| Organocatalysis | Thioureas, Chiral Amines | Asymmetric additions, Cyclizations | Metal-free, Low toxicity, Readily available |
| Biocatalysis | Hydrolases, Oxidoreductases | Enantioselective hydrolysis, Redox reactions | High selectivity, Mild reaction conditions |
| Transition Metal Catalysis | Palladium complexes, Cobalt carbonyls | Carbonylative cross-coupling, C-S bond formation | High efficiency, Broad applicability |
Advanced Computational Modeling for Precise Reactivity Prediction and Rational Design
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of thionocarbonate chemistry, advanced computational modeling is paving the way for the rational design of new reactions and functional molecules.
Density Functional Theory (DFT) Studies: DFT calculations are being employed to elucidate the mechanisms of thionocarbonate reactions in unprecedented detail. rsc.org By mapping out the potential energy surfaces of reaction pathways, researchers can identify key transition states and intermediates, providing valuable insights into the factors that control reactivity and selectivity. These studies are crucial for optimizing existing reactions and for the in silico design of novel transformations.
Predictive Modeling of Reactivity: Machine learning and artificial intelligence are emerging as powerful tools for predicting the reactivity of thionocarbonates. By training algorithms on large datasets of experimental reaction outcomes, it is possible to develop models that can accurately predict the products of new reactions. This predictive capability can significantly accelerate the discovery of new synthetic methodologies and reduce the need for time-consuming and resource-intensive trial-and-error experimentation.
Rational Design of Functional Molecules: Computational methods are also being used to design novel thionocarbonate-based molecules with specific properties. For example, quantum chemical calculations can be used to predict the electronic and optical properties of new materials, guiding the synthesis of compounds with tailored functionalities for applications in electronics and photonics. Similarly, molecular docking and dynamics simulations can aid in the design of thionocarbonate-containing molecules with specific biological activities. frontiersin.org
| Computational Method | Application in Thionocarbonate Chemistry | Key Insights |
| Density Functional Theory (DFT) | Mechanistic elucidation of reactions | Transition state geometries, Reaction energetics |
| Predictive Modeling | Prediction of reaction outcomes | Product selectivity, Reaction yields |
| Molecular Modeling | Design of functional molecules | Electronic properties, Binding affinities |
Integration of Thionocarbonate Synthesis and Reactions into Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. The integration of thionocarbonate chemistry into these sustainable practices is a key area of future research.
Sustainable Synthesis Routes: Researchers are actively seeking to develop greener methods for the synthesis of thionocarbonates, minimizing the use of hazardous reagents and solvents. rsc.orgacs.orgrsc.org This includes the use of renewable starting materials, solvent-free reaction conditions, and catalytic methods that reduce waste generation. For example, the use of microwave-assisted synthesis and flow chemistry are being explored to improve the energy efficiency and scalability of thionocarbonate production. rsc.orgmdpi.com
Environmentally Benign Transformations: Beyond their synthesis, there is a strong focus on developing environmentally friendly reactions of thionocarbonates. This involves the use of non-toxic catalysts and solvents, as well as reactions that proceed with high atom economy. The use of water as a reaction medium is a particularly attractive goal, and research is underway to develop water-compatible catalytic systems for thionocarbonate transformations. researchgate.net
Thionocarbonates from Renewable Feedstocks: A long-term goal is the development of methods to produce thionocarbonates from renewable biomass. This would significantly reduce the environmental footprint of thionocarbonate chemistry and align it with the principles of a circular economy. Research in this area is focused on the catalytic conversion of biomass-derived platform molecules into valuable thionocarbonate building blocks.
| Green Chemistry Approach | Application to Thionocarbonates | Sustainability Benefits |
| Alternative Solvents | Water, Supercritical fluids | Reduced toxicity and environmental impact |
| Renewable Feedstocks | Biomass-derived starting materials | Reduced reliance on fossil fuels |
| Energy-Efficient Methods | Microwave-assisted synthesis, Flow chemistry | Lower energy consumption, Faster reactions |
| Catalytic Methods | Recoverable and reusable catalysts | Waste reduction, Improved efficiency |
Design and Synthesis of Functional Materials Incorporating Thionocarbonate Units for Specific Applications
The unique electronic and chemical properties of the thionocarbonate group make it an attractive building block for the design and synthesis of novel functional materials.
Polymers with Tailored Properties: The incorporation of thionocarbonate units into polymer backbones can impart unique properties. For example, poly(thionocarbonate)s are being investigated as degradable polymers with potential applications in biomedicine and sustainable packaging. rsc.org The thiocarbonyl group can also serve as a handle for post-polymerization modification, allowing for the synthesis of functional polymers with a wide range of properties. The anionic ring-opening polymerization of cyclic thionocarbonates is a promising route to such materials. rsc.org
Stimuli-Responsive Materials: The reactivity of the thionocarbonyl group can be exploited to create materials that respond to external stimuli such as light, heat, or pH. For instance, polymers containing thionocarbonate linkages that can be cleaved under specific conditions are being developed for applications in drug delivery and self-healing materials.
Functional Surfaces and Nanomaterials: The functionalization of surfaces and nanomaterials with thionocarbonate groups can alter their chemical and physical properties. Thiol-functionalized carbon nanotubes and other nanocarbon materials are being explored for applications in sensing and catalysis. researchgate.netmdpi.com The thionocarbonate moiety can act as a versatile platform for attaching other functional molecules to these surfaces, creating highly tailored materials for specific applications.
| Material Type | Thionocarbonate Function | Potential Applications |
| Degradable Polymers | Cleavable linkages in the polymer backbone | Biomedical implants, Sustainable packaging |
| Stimuli-Responsive Materials | Reversible bond formation/cleavage | Drug delivery, Self-healing materials |
| Functionalized Surfaces | Anchoring points for other molecules | Sensors, Catalysts, Electronics |
Q & A
Q. What are the primary synthetic routes for Methoxy(phenoxy)methanethione, and how can reaction efficiency be optimized?
this compound is typically synthesized via nucleophilic aromatic substitution or cyclization reactions , where methoxy and phenoxy groups are introduced to a thione backbone. To optimize efficiency, continuous flow reactors can enhance reaction yields by improving heat and mass transfer, while green chemistry principles (e.g., solvent-free conditions or biodegradable catalysts) minimize waste . Analytical validation using NMR spectroscopy and mass spectrometry ensures structural fidelity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Key techniques include:
- NMR spectroscopy : Identifies methoxy (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm), with NMR confirming carbonyl/thione groups .
- Infrared (IR) spectroscopy : Detects C=O/C=S stretches (~1650–1750 cm) and methoxy C-O vibrations (~1250 cm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns for purity assessment .
Q. How should researchers safely handle this compound in laboratory settings?
Safety protocols include:
- Respiratory protection : NIOSH/MSHA-approved respirators for aerosolized particles .
- Skin/eye protection : Chemical-resistant gloves (e.g., nitrile) and OSHA-compliant goggles .
- Waste management : Neutralization of reactive thione groups before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can computational models like QSAR predict the biological activity of this compound derivatives?
Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, electronegativity of substituents) with biological endpoints (e.g., enzyme inhibition). For methoxy/phenoxy derivatives, electron-donating groups enhance binding to targets like cytochrome P450 enzymes, as shown in studies on analogous compounds . Molecular docking simulations further refine predictions by mapping ligand-receptor interactions .
Q. What experimental strategies resolve contradictions in reported biological activities of this compound analogs?
Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). To address this:
Q. How do methoxy and phenoxy substituents influence the compound’s reactivity in cross-coupling reactions?
The methoxy group acts as an electron-donating substituent , stabilizing intermediates in Suzuki-Miyaura couplings, while the phenoxy group can sterically hinder reactivity at ortho positions. Studies on similar aryl thiones show that Pd-catalyzed reactions achieve higher yields (~75–90%) compared to Cu-mediated methods (~50–60%) .
Q. What are the mechanistic implications of this compound’s interactions with biological macromolecules?
The thione group can chelate metal ions (e.g., Zn in metalloenzymes), disrupting catalytic activity. For example, analogs inhibit HIV-1 protease via hydrogen bonding with active-site residues (e.g., Asp25), as demonstrated in crystallography studies . Phenoxy groups may also enhance membrane permeability, as seen in cytotoxicity assays against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
